2-Hydroxy-3,6-dimethylbenzoic acid
Overview
Description
2-Hydroxy-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 2-Hydroxy-3,6-dimethylbenzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w value of 1.34 (iLOGP), indicating moderate lipophilicity, which can influence its distribution and elimination .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, its solubility, and therefore its bioavailability and efficacy, may be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3,6-dimethylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain fungal enzymes, thereby exhibiting antifungal properties . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the methyl groups may contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.
Cellular Effects
This compound affects various cellular processes. It has been observed to inhibit the growth of certain fungal cells by disrupting their cell wall synthesis . This compound can also influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, it may downregulate genes involved in cell division, leading to reduced cell proliferation. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzyme active sites, forming stable complexes that inhibit enzyme activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction. Additionally, the compound may induce conformational changes in proteins, affecting their function. Changes in gene expression can also result from the compound’s interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light or air . Degradation products may form, which could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological activity is observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit new activities. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of enzymes involved in fatty acid synthesis can reduce lipid accumulation in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters or binding proteins may facilitate its uptake and distribution. The compound’s localization within cells can influence its activity, with higher concentrations in certain organelles potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could enhance its effects on cellular metabolism, while accumulation in the nucleus could influence gene expression. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 3,6-dimethylbenzaldehyde. This process utilizes catalysts such as palladium or platinum and operates under controlled temperature and pressure conditions to ensure efficient conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,6-dimethylphthalic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 2-hydroxy-3,6-dimethylbenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives with different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3,6-Dimethylphthalic acid.
Reduction: 2-Hydroxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Comparison with Similar Compounds
2-Hydroxy-3,6-dimethylbenzoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.
3,6-Dimethylbenzoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains an additional hydroxyl group, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFDFFLPQFIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294109 | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3921-12-8 | |
Record name | Benzoic acid,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the impact of natural compounds like 2-Hydroxy-3,6-dimethylbenzoic acid on the circadian clock?
A1: Disruptions to the circadian clock, the internal biological system regulating sleep-wake cycles and other physiological processes, are linked to various health issues, including metabolic disorders and sleep disturbances. Identifying natural compounds that can modulate the circadian clock holds promise for developing novel therapeutic strategies for these conditions. The study on JBIR-26, identified as this compound, investigates its potential to regulate the circadian clock in mammals []. This research contributes to the expanding field of chronobiology and offers insights into potential therapeutic applications.
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